3,5-Diiodo-1,2,4,3,5-trithiadiborolane
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Overview
Description
3,5-Diiodo-1,2,4,3,5-trithiadiborolane is a chemical compound with the molecular formula B₂I₂S₃. It is characterized by the presence of iodine and sulfur atoms within its structure, making it a unique compound in the field of boron chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-1,2,4,3,5-trithiadiborolane typically involves the reaction of boron-containing precursors with iodine and sulfur sources. One common method involves the use of boron trichloride (BCl₃) and elemental sulfur (S₈) in the presence of iodine (I₂). The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to facilitate the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-1,2,4,3,5-trithiadiborolane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups through reactions with suitable reagents.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and halogenating agents. The reactions are typically carried out in the presence of a catalyst, such as palladium or nickel.
Cross-Coupling Reactions: Reagents such as boronic acids or esters are used in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
3,5-Diiodo-1,2,4,3,5-trithiadiborolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.
Materials Science: The compound’s ability to undergo cross-coupling reactions makes it useful in the development of advanced materials, such as polymers and nanomaterials.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 3,5-Diiodo-1,2,4,3,5-trithiadiborolane involves its ability to participate in various chemical reactions. The iodine atoms in the compound can be activated by catalysts, facilitating substitution and cross-coupling reactions. These reactions often involve the formation of intermediate complexes with the catalyst, followed by the transfer of functional groups to form the desired products .
Comparison with Similar Compounds
Similar Compounds
3,5-Diiodothyronine: An active thyroid hormone with two iodine atoms at positions 3 and 5 of its inner ring.
3,5-Diiodo-1,2,4-thiadiazole: A compound with a similar iodine and sulfur-containing structure, used in the synthesis of therapeutic agents.
Uniqueness
3,5-Diiodo-1,2,4,3,5-trithiadiborolane is unique due to its boron-containing structure, which distinguishes it from other iodine and sulfur-containing compounds. Its ability to undergo a variety of chemical reactions, particularly cross-coupling reactions, makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
13845-20-0 |
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Molecular Formula |
B2I2S3 |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
3,5-diiodo-1,2,4,3,5-trithiadiborolane |
InChI |
InChI=1S/B2I2S3/c3-1-5-2(4)7-6-1 |
InChI Key |
WHSIESUUHRPCGR-UHFFFAOYSA-N |
Canonical SMILES |
B1(SB(SS1)I)I |
Origin of Product |
United States |
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